Einecs 302-012-4

Description

Nomenclature and Definitional Framework of EINECS 302-012-4

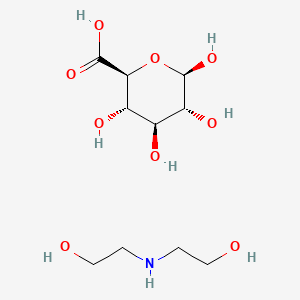

The chemical substance identified by EINECS number 302-012-4 is a salt composed of β-D-glucopyranuronic acid and 2,2'-iminodiethanol in a 1:1 ratio. nih.gov This formal nomenclature provides a precise chemical description. The compound is also identified by its Chemical Abstracts Service (CAS) number, 94088-15-0. nih.gov

The compound brings together a sugar acid, β-D-glucopyranuronic acid, and a diol amine, 2,2'-iminodiethanol, also commonly known as diethanolamine (B148213). nih.govcarlroth.com The resulting substance is a complex reaction product.

| Identifier | Value |

| EINECS Number | 302-012-4 nih.gov |

| CAS Number | 94088-15-0 nih.gov |

| IUPAC Name | (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid; 2-[(2-hydroxyethyl)amino]ethan-1-ol nih.gov |

| Synonym | β-D-glucopyranuronic acid, compound with 2,2'-iminodiethanol (1:1) nih.gov |

This table presents the key identifiers for this compound.

Significance of EINECS Classification in Chemical Regulatory Science

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a cornerstone of chemical regulation within the European Union. nih.govnorman-network.com It was established to list all chemical substances that were on the European market between January 1, 1971, and September 18, 1981. nih.gov The inclusion of a substance in EINECS, such as the one designated 302-012-4, signifies its status as an "existing substance" under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. europa.eueuropa.eu

This classification is critical for industry, as it dictates the regulatory requirements for manufacturers and importers. europa.eueuropa.eu Substances listed in EINECS are subject to the provisions of REACH and the Regulation on Classification, Labelling and Packaging (CLP), which aim to ensure a high level of protection for human health and the environment. researchgate.net The EINECS number serves as a unique identifier, facilitating the tracking and management of chemical substances throughout their lifecycle. norman-network.com

Overview of the Existing Scholarly Landscape on this compound

A review of the scholarly literature reveals a significant lack of research focused specifically on the compound this compound as a distinct entity. While extensive research exists on its individual components, β-D-glucopyranuronic acid and 2,2'-iminodiethanol, their combined form has not been a subject of dedicated study.

β-D-glucopyranuronic acid is a well-documented natural substance. It is a key component of many polysaccharides and plays a vital role in the metabolism of various organisms, primarily in the detoxification process through glucuronidation. nih.govnih.gov

2,2'-iminodiethanol (Diethanolamine) is a widely used industrial chemical with a broad range of applications, including in the manufacturing of surfactants, corrosion inhibitors, and in gas treatment processes. carlroth.comresearchgate.net Its chemical properties and toxicological profile have been extensively studied. carlroth.com

The following table summarizes the available data on the individual components:

| Component | Molecular Formula | Key Research Areas |

| β-D-glucopyranuronic acid | C₆H₁₀O₇ nih.gov | Metabolism, detoxification, polysaccharide structure nih.govnih.gov |

| 2,2'-iminodiethanol | C₄H₁₁NO₂ researchgate.net | Industrial applications, toxicology, chemical synthesis carlroth.comresearchgate.net |

This table outlines the basic information and primary research focuses for the individual constituents of this compound.

Academic Rationale and Research Hypotheses for Comprehensive Investigation

The notable absence of scientific literature on this compound presents a clear research gap. While the properties of its constituent parts are understood, the specific characteristics and potential interactions of the combined salt remain unexplored. This lack of data warrants a comprehensive investigation to establish a scientific profile for the compound.

Research Hypotheses:

Hypothesis 1: The physicochemical properties of this compound differ significantly from those of its individual components. A thorough investigation into properties such as melting point, boiling point, solubility, and stability would be necessary to characterize the compound.

Hypothesis 2: The biological activity of this compound is not simply an additive effect of its constituents. Studies are needed to determine if the compound exhibits unique biological interactions or a modified toxicological profile compared to β-D-glucopyranuronic acid and diethanolamine alone.

Hypothesis 3: The industrial applications or environmental fate of this compound may present unique considerations. Research into its potential uses, degradation pathways, and environmental impact would provide a more complete understanding of its lifecycle and potential risks.

A dedicated research program focusing on these hypotheses would provide valuable scientific knowledge and contribute to a more complete and accurate risk assessment for this chemical substance.

Properties

CAS No. |

94088-15-0 |

|---|---|

Molecular Formula |

C10H21NO9 |

Molecular Weight |

299.27 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C6H10O7.C4H11NO2/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;6-3-1-5-2-4-7/h1-4,6-9,12H,(H,10,11);5-7H,1-4H2/t1-,2-,3+,4-,6+;/m0./s1 |

InChI Key |

GTUOTJRKYVNWGI-YXUDEUAMSA-N |

Isomeric SMILES |

C(CO)NCCO.[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)O)O)O |

Canonical SMILES |

C(CO)NCCO.C1(C(C(OC(C1O)O)C(=O)O)O)O |

Origin of Product |

United States |

Environmental Science and Ecotoxicological Research Perspectives

Environmental Occurrence and Distribution Dynamics

The distribution of flurtamone (B1673484) in the environment is governed by its physicochemical properties and its interactions with different environmental compartments, including water, soil, and air. It possesses moderate aqueous solubility and low volatility, which are key factors influencing its transport and partitioning. herts.ac.uk

Once introduced into aquatic environments, flurtamone undergoes partitioning between the water column and sediment, a process dictated by its solubility and affinity for organic matter.

Flurtamone has a moderate aqueous solubility. herts.ac.uk While the parent compound is considered to have low potential to contaminate groundwater in many geoclimatic situations, certain metabolites pose a greater risk. nih.gov Notably, the metabolite trifluoroacetic acid (TFA) is predicted to have a high potential for groundwater exposure, with concentrations potentially exceeding 0.1 μg/L in several relevant scenarios. nih.gov Another metabolite, 3-trifluoromethylbenzoic acid (TFMBA), is characterized as having very high to high mobility. nih.gov The persistence of pesticides in the aqueous phase is a significant concern, as studies suggest that only a small fraction (around one percent) of pesticides that enter rivers undergo degradation, leading to potential exposure for aquatic organisms over long distances. beyondpesticides.org

Research indicates a rapid transfer of flurtamone from the water column to the underlying sediment in aquatic systems. bayer.com In laboratory studies of flooded anaerobic soil, radioactivity from labeled flurtamone in the water decreased from 91.4% at the start to 5.0% after 119 days. bayer.com Concurrently, the amount of flurtamone extracted from the soil (sediment) increased from 8.6% after 3 hours to 86.5% after 56 days, remaining high at 84.7% after 119 days. bayer.com This strong partitioning to sediment is a common characteristic of organic pesticides, which preferentially adsorb to organic matter present in sediment over remaining dissolved in water. scielo.org.za In dark, aerobic, natural sediment-water systems, flurtamone demonstrates moderate to high persistence. nih.gov

Table 1: Flurtamone Partitioning in a Water-Sediment System

| Time | Flurtamone in Water (% of Applied) | Flurtamone in Sediment (% of Applied) |

|---|---|---|

| 0 days | 91.4% | - |

| 3 hours | - | 8.6% |

| 56 days | - | 86.5% |

| 119 days | 5.0% | 84.7% |

In the terrestrial environment, the mobility and distribution of flurtamone are significantly influenced by soil properties. The compound is considered to have medium mobility in soil. nih.gov Studies have shown that adsorption is a key process, with greater adsorption observed in soils with higher organic matter and clay content. cambridge.org

In column leaching experiments using three different soil types, the movement of flurtamone was limited. cambridge.org For instance, in a Greenville sandy clay loam, 75% of the applied flurtamone remained in the top 0-4 cm of the soil column, with less than 5% moving beyond this depth. cambridge.org Movement was slightly greater in Cecil loam and Dothan loamy sand, reaching depths of 16 cm and 12 cm, respectively, but no leaching from the 28-cm columns was observed. cambridge.org This indicates a tendency for flurtamone to remain in the upper soil layers after application, reducing the immediate risk of leaching for the parent compound but not necessarily for some of its more mobile degradation products. nih.govcambridge.org

Table 2: Flurtamone Adsorption by Soil Type

| Soil Type | Adsorption Ranking | Key Soil Properties |

|---|---|---|

| Greenville sandy clay loam | Highest | Higher organic matter and clay content |

| Cecil loam | Intermediate | - |

| Dothan loamy sand | Lowest | Lower organic matter and clay content |

Atmospheric dispersion modeling is a method used to simulate how pollutants are transported in the atmosphere. wikipedia.org For pesticides, this is influenced by factors like volatility and application method. mdpi.com Flurtamone is characterized by low volatility, suggesting that long-range atmospheric transport in the vapor phase is not a primary route of dispersion. herts.ac.uk A photochemical oxidative half-life (DT₅₀) of 2 hours has been calculated as an indicator of its potential for long-range air transport, implying relatively rapid degradation in the atmosphere. herts.ac.uk Therefore, deposition near the application site, primarily through spray drift, is the more likely pathway for atmospheric entry and subsequent deposition onto non-target soil and water bodies.

Transport and Partitioning in Aquatic Ecosystems

Environmental Degradation and Transformation Mechanisms

Flurtamone degrades in the environment through both biotic and abiotic processes, with rates varying across different environmental compartments. In soil, it exhibits low to moderate persistence. nih.govresearchgate.net

Microbial activity is a primary driver of flurtamone degradation in soil. cambridge.org Studies have shown that its dissipation rate is significantly reduced in sterilized (autoclaved) soil, confirming the role of microorganisms. cambridge.org Enhanced degradation has been observed in soils with a history of flurtamone use, suggesting microbial adaptation. cambridge.org The dissipation of flurtamone enantiomers in soil often follows first-order kinetics, with the S-enantiomer dissipating preferentially over the R-enantiomer. nih.govacs.org

In laboratory incubations of aerobic sediment-water systems, flurtamone forms the major metabolite M08 flurtamone-desphenyl. nih.gov Mineralization to carbon dioxide can be substantial, accounting for up to 55-64% of the applied radioactivity in soil after 120 days. nih.gov

Abiotic Degradation Pathways

The transformation of Flumetsulam (B1672885) in the environment, independent of biological activity, is primarily governed by photolysis, with hydrolysis playing a minimal role.

Photolytic Degradation Kinetics and Quantum Yields

Flumetsulam is susceptible to degradation by sunlight. The photolytic half-life of Flumetsulam in water is influenced by the pH of the aquatic system. Studies have reported a photodegradation half-life of 161 days at a pH of 5, which extends significantly to 727 days at a pH of 7. mdpi.com On soil surfaces, the photodegradation half-life has been determined to be 90 days. mdpi.com

Hydrolytic Transformation under Varied Environmental Conditions

Hydrolysis, the breakdown of a chemical by reaction with water, is not a significant degradation pathway for Flumetsulam under typical environmental conditions. Research indicates that Flumetsulam is stable to hydrolysis in aqueous solutions with pH values ranging from 5 to 9. nih.gov This stability suggests that its persistence in aquatic environments is not primarily dictated by hydrolytic processes.

Oxidative and Reductive Degradation Processes

While specific studies detailing the oxidative and reductive degradation pathways of Flumetsulam in the environment are limited, the involvement of such processes can be inferred from its metabolism in biological systems. For instance, the metabolism of Flumetsulam in corn involves cytochrome P450 monooxygenases, which are enzymes that catalyze oxidative reactions. sci-hub.st This suggests that oxidative processes, likely mediated by reactive oxygen species, could contribute to its transformation in the environment, although the specific mechanisms and kinetics remain an area for further research. Reductive degradation pathways for sulfonanilide herbicides have been noted in certain anaerobic environments, but specific data for Flumetsulam is scarce.

Biotic Degradation Mechanisms

The breakdown of Flumetsulam by living organisms, particularly microorganisms, is a critical component of its environmental dissipation.

Microbial Biotransformation in Environmental Compartments

Microbial activity is the primary driver of Flumetsulam degradation in soil. genfarm.com.au The rate of this biotransformation is influenced by several environmental factors, including temperature, moisture, soil pH, and organic carbon content. epa.gov

Under aerobic conditions in soil, the metabolic half-life of Flumetsulam can be as long as 90 days. mdpi.com However, other studies have reported a wider range of half-lives, from 3.3 to 8.7 days, and have demonstrated a clear temperature dependency, with half-lives ranging from 27 days at 44.0°C to 246 days at 7.5°C. epa.gov In anaerobic aquatic environments, the metabolism slows considerably, with a reported half-life of 183 days. mdpi.com

The degradation of Flumetsulam in soil can lead to the formation of various metabolites. In soybean plants, a identified metabolite is N-(2,6-difluorophenyl)-5-((3-hydroxy-1-methylpropyl)amino)-1,2,4-triazole-3-sulfonamide and its conjugates. epa.gov While Flumetsulam can have an inhibitory effect on certain soil bacteria and fungi, impacting carbon and nitrogen cycling, the specific microbial consortia and detailed transformation pathways in diverse environmental compartments require more in-depth investigation. mediresonline.org

Enzymatic Degradation Pathways in Environmental Isolates

The enzymatic machinery of microorganisms is responsible for the biotransformation of Flumetsulam. In plants like corn, cytochrome P450 monooxygenases have been identified as key enzymes in its metabolism. sci-hub.st These enzymes typically introduce hydroxyl groups into the herbicide molecule, initiating the degradation process.

In the broader context of pesticide degradation by environmental microbes, enzymes such as hydrolases and oxidases are known to play a crucial role. ucanr.edu While the specific enzymes and their catalytic mechanisms for Flumetsulam degradation in environmental bacteria and fungi have not been extensively detailed in the available literature, it is understood that these enzymatic reactions are fundamental to its breakdown in soil and aquatic systems. The initial steps likely involve oxidative attacks, similar to those observed in plants, followed by further cleavage and transformation of the molecule.

Interactive Data Table: Degradation Half-life of Flumetsulam

| Degradation Pathway | Environmental Compartment | Condition | Half-life (days) |

| Photodegradation | Water | pH 5 | 161 |

| Photodegradation | Water | pH 7 | 727 |

| Photodegradation | Soil | - | 90 |

| Aerobic Metabolism | Soil | - | up to 90 |

| Aerobic Metabolism | Soil | Temperature dependent | 27 - 246 |

| Anaerobic Metabolism | Aquatic | - | 183 |

Biodegradation Rates and Product Identification

Information regarding the specific biodegradation rates for Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene is limited in publicly available scientific literature. However, assessments of structurally similar substances, such as other substituted diphenylamines (SDPAs), suggest that this compound is not readily biodegradable and is expected to be persistent in water, soil, and sediment. canada.cacanada.ca Studies on analogous compounds have shown biodegradation rates ranging from 0-9% over 28 to 56 days, indicating a high potential for persistence. canada.ca

While direct evidence for the biodegradation products of Einecs 302-012-4 is scarce, research on the parent compound, diphenylamine (B1679370), can offer insights into potential transformation pathways. The microbially-mediated degradation of diphenylamine has been shown to produce intermediates such as aniline (B41778) and catechol. frontiersin.org It is plausible that the biodegradation of its alkylated derivatives, like the compound , could follow similar initial steps, leading to the formation of corresponding substituted anilines and catechols before further breakdown.

Ecotoxicological Impact Assessments on Non-Human Biota

The ecotoxicological effects of Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene have been characterized primarily in aquatic environments, with some data available for key indicator species.

Impact on Aquatic Organisms and Ecosystems

This chemical is classified as harmful to aquatic life with long-lasting effects. mdpi.com The complex nature of this substance, being a UVCB (Unknown or Variable Composition, Complex Reaction Products, or Biological Materials), presents challenges in precise ecotoxicological characterization. frontiersin.org

Studies on the impact of this compound on primary producers in aquatic ecosystems, such as algae, are crucial for understanding its potential to disrupt the base of the food web. The available data indicates a 72-hour EC50 (median effective concentration) for the algal species Desmodesmus subspicatus of greater than 100 mg/L, suggesting a relatively low acute toxicity to this species. mdpi.com

Zooplankton and other aquatic invertebrates are vital components of aquatic ecosystems, serving as a food source for higher trophic levels. The acute toxicity to the water flea, Daphnia magna, has been determined with a 48-hour EC50 of 51 mg/L. mdpi.com This indicates a moderate level of toxicity to this representative invertebrate species.

Effects on Terrestrial Biota and Soil Microbiome

Direct research on the terrestrial ecotoxicology of Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene is limited. However, as a component of lubricants, its release into the terrestrial environment is a possibility. canada.cacanada.ca Studies on soils contaminated with used lubricating oils, which may contain similar antioxidant additives, have shown varied effects on the soil microbiome. mdpi.comruh.ac.lk

Data Tables

Table 1: Acute Ecotoxicity of this compound in Aquatic Organisms

| Species | Endpoint | Duration | Value | Reference |

|---|---|---|---|---|

| Desmodesmus subspicatus (Algae) | EC50 | 72 hours | >100 mg/L | mdpi.com |

| Daphnia magna (Water Flea) | EC50 | 48 hours | 51 mg/L | mdpi.com |

Plant Growth and Physiological Responses

Flumetsulam (this compound) is a sulfonanilide herbicide designed for the selective control of broadleaf weeds in various agricultural settings, including maize and soybean fields. nih.govherts.ac.uk Its mode of action involves the inhibition of acetohydroxyacid synthase (AHAS), an enzyme crucial for the synthesis of essential amino acids in plants. herts.ac.ukcaws.org.nz While effective on target weeds, its application can lead to a range of physiological responses in both crop and non-target plant species.

In agricultural crops, unintended physiological effects have been observed. Transient symptoms such as height reduction, crop discoloration (yellowing or reddening), and delayed flowering can occur in lentils, chickpeas, field peas, barley, and oats following application. genfarm.com.aufourseasonsag.comtitanag.com.au Generally, crop yields are not affected unless the plants are experiencing additional stress from factors like frost, drought, or nutrient deficiency, which can prolong the recovery period. genfarm.com.autitanag.com.au In some cases, such as with chickpeas and field peas, these effects can be more pronounced, potentially leading to yield suppression, especially on light soils in dry seasons. titanag.com.au

The phytotoxicity of flumetsulam is particularly high for non-target aquatic plants. Research has shown it to be extremely toxic to the green algae Selenastrum capricornutum and the aquatic macrophyte Lemna gibba (duckweed) at very low concentrations. epa.gov Due to its persistence in soil, flumetsulam also presents a risk to subsequent crops in rotation. caws.org.nzcdnsciencepub.com Studies have documented that soil residues can cause significant injury and yield reductions in sensitive vegetable crops planted up to three years after the initial herbicide application, with effects being more severe in acidic soils. cdnsciencepub.com

Table 1: Ecotoxicity of Flumetsulam to Non-Target Aquatic Plants

| Species | Endpoint | Concentration (ppb) | Reference |

|---|---|---|---|

| Selenastrum capricornutum (Green Algae) | EC50 | 3.3 | epa.gov |

| Lemna gibba (Duckweed) | EC50 | 3.1 | epa.gov |

EC50 (Effective Concentration 50) is the concentration of a substance that causes a 50% reduction in a measured effect, such as growth.

Table 2: Effects of Flumetsulam Soil Residues on Rotational Vegetable Crops

| Crop | Years After Application | Observed Effects | Reference |

|---|---|---|---|

| Cabbage | 1, 2, and 3 | Visual injury and reduced yields | cdnsciencepub.com |

| Broccoli | 3 | Visual injury symptoms | cdnsciencepub.com |

| Cauliflower | 3 | Visual injury symptoms | cdnsciencepub.com |

Soil Microbial Community Structure and Functional Shifts

The fate and impact of flumetsulam in the terrestrial environment are closely linked to soil microbial activity. The primary mechanism for its degradation in soil is microbial breakdown, a process that is most efficient under warm and moist conditions. genfarm.com.au The soil half-life of flumetsulam can range from 30 to 90 days. illinois.edu

Research indicates that the presence of flumetsulam can alter the structure and function of soil microbial communities. A study conducted on brown soil revealed that exposure to flumetsulam had an inhibitory effect on the total numbers of both bacteria and fungi. nih.gov The toxicity to these microorganisms was observed to increase as the concentration of the herbicide increased. nih.gov

Beyond affecting microbial populations, flumetsulam can induce functional shifts in the soil microbiome. The same study found that the herbicide caused changes in the genera of functional bacteria, leading to an increase in nitrogen fixation and denitrification processes while inhibiting nitrification. nih.gov These findings suggest that flumetsulam can alter key nutrient cycling pathways in the soil environment. nih.gov While some herbicides and surfactants have been shown to cause minimal changes after a single application, these alterations can be indicators of potential long-term effects on soil health. researchgate.net

Table 3: Reported Effects of Flumetsulam on Soil Microbial Communities and Functions

| Parameter | Observed Effect | Reference |

|---|---|---|

| Bacterial Population | Inhibitory effect (reduction in numbers) | nih.gov |

| Fungal Population | Inhibitory effect (reduction in numbers) | nih.gov |

| Nitrogen Fixation | Favored/Increased | nih.gov |

| Denitrification | Favored/Increased | nih.gov |

| Nitrification | Inhibited | nih.gov |

Bioaccumulation and Trophic Transfer Potential in Ecological Food Webs

Bioaccumulation, the process where a chemical's concentration in an organism exceeds that of its environment, is a key factor in assessing ecological risk. fao.orgup.pt For flumetsulam, the potential for bioaccumulation in aquatic organisms is considered low. nih.gov This assessment is supported by a low bioconcentration factor (BCF), which is a measure of a chemical's tendency to concentrate in an organism directly from the surrounding water. nih.govherts.ac.uk A substance's BCF is often predicted by its octanol-water partition coefficient (log Pₒw); a log Pₒw greater than 3 is typically an indicator for bioaccumulation assessment. fao.org Flumetsulam's properties suggest a low risk in this regard. herts.ac.uk

Consistent with its low potential for bioconcentration, flumetsulam is not expected to bioaccumulate in fish. epa.gov The potential for a substance to move up the food chain and increase in concentration at successively higher trophic levels is known as biomagnification or trophic transfer. up.ptmdpi.com Given flumetsulam's low bioaccumulation potential, significant trophic transfer and biomagnification in ecological food webs are not anticipated. nih.govherts.ac.uk

Ecotoxicological data further supports a low risk of direct toxicity to many organisms that constitute various trophic levels. Studies show that flumetsulam is practically non-toxic to a range of aquatic invertebrates and fish. epa.gov This low toxicity to consumer organisms, combined with a low likelihood of bioaccumulation, indicates a minimal potential for adverse effects to ripple through the food web. epa.gov

Table 4: Acute Ecotoxicity of Flumetsulam to Various Aquatic Organisms

| Species | Trophic Level | Endpoint | Concentration (ppm) | Reference |

|---|---|---|---|---|

| Daphnia spp. (Water flea) | Primary Consumer | LC50 | 250 | epa.gov |

| Bluegill Sunfish | Secondary Consumer | LC50 | >300 | epa.gov |

| Rainbow Trout | Secondary/Tertiary Consumer | LC50 | >300 | epa.gov |

| Eastern Oyster | Primary Consumer | EC50 | >108 | epa.gov |

| Grass Shrimp | Primary Consumer/Decomposer | LC50 | >350 | epa.gov |

LC50 (Lethal Concentration 50) is the concentration of a chemical that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50) is the concentration of a substance that causes a 50% reduction in a measured effect.

Biochemical Systems Interaction and Metabolic Pathway Elucidation

Interactions with Biological Macromolecules and Cellular Components

Detailed experimental data on the specific interactions of the beta-D-glucopyranuronic acid and diethanolamine (B148213) salt with biological macromolecules are not extensively available in publicly accessible scientific literature. However, insights can be drawn from the known biochemical properties of its constituent parts, diethanolamine (DEA) and beta-D-glucopyranuronic acid.

Specific data on enzyme-substrate interactions or allosteric modulation by the combined salt is not well-documented. The diethanolamine component has been observed to influence choline (B1196258) metabolism. In vitro studies have shown that DEA can be phosphorylated by choline kinase to phospho-DEA, which can compete with the phosphorylation of choline. nih.gov This suggests a potential for competitive inhibition of enzymes involved in choline metabolism.

Glucuronic acid is a key substrate for UDP-glucuronosyltransferases (UGTs), which are critical enzymes in the glucuronidation pathway. nih.gov While glucuronic acid itself is a substrate, there is no available evidence to suggest that the diethanolamine salt of glucuronic acid acts as an allosteric modulator of these or other enzymes.

There is a lack of specific studies detailing the binding of the beta-D-glucopyranuronic acid and diethanolamine salt to plasma or intracellular proteins and any subsequent conformational changes. Generally, the binding of small molecules to proteins can induce conformational shifts that may alter the protein's function. hmdb.canih.govnih.gov Given the ionic nature of the salt, it is plausible that it could interact with charged residues on protein surfaces, but specific binding affinities and their functional consequences have not been reported.

The cellular uptake and membrane permeability of the combined salt have not been specifically characterized. However, the properties of its components can offer some indication. Diethanolamine has been shown to be absorbed through the skin, and its uptake into cells can interfere with choline transport. nih.govnih.gov

The cellular uptake of glucuronic acid is facilitated by various transporters. Polysaccharides containing glucuronic acid residues, such as alginate, can interact with divalent cations to form gels, a property utilized in drug delivery systems that interact with cell surfaces. nih.gov The uptake of nanoparticles composed of such polysaccharides can occur via endocytosis. nih.gov It is plausible that the diethanolamine salt of glucuronic acid may utilize existing cellular transport mechanisms for organic anions, but specific transporters have not been identified.

There is no direct evidence from the reviewed literature to suggest that beta-D-glucopyranuronic acid, compound with 2,2'-iminodiethanol (1:1) has specific receptor binding activities or acts as an agonist or antagonist at any known receptor. In silico docking studies have suggested that glucuronic acid and its metabolite ethyl-glucuronide may interact with the MD2 co-receptor of Toll-like receptor 4 (TLR4), potentially activating a pro-inflammatory cascade. nih.gov However, these are computational predictions for glucuronic acid itself and have not been experimentally validated for the diethanolamine salt.

Elucidation of Biochemical and Metabolic Pathways

The metabolic fate of the combined salt has not been studied as a single entity. However, the metabolism of its individual components, diethanolamine and beta-D-glucopyranuronic acid, is better understood.

Diethanolamine (DEA): Upon administration, diethanolamine is metabolized through pathways similar to those of endogenous ethanolamine. nih.gov It can be O-phosphorylated and N-methylated. nih.govnih.gov A significant finding is its incorporation into phospholipids, leading to the formation of aberrant phosphoglycerides and sphingomyelins. nih.gov This occurs through the conjugation of the xenobiotic headgroup with natural ceramides. nih.gov

After repeated administration in animal models, DEA has been shown to bioaccumulate, particularly in the liver and kidney. nih.gov The primary route of excretion for DEA is in the urine, predominantly as the unchanged parent compound. nih.gov Following repeated exposure, N-methylated metabolites of DEA are also detected in the urine. nih.gov

Beta-D-glucopyranuronic acid: Beta-D-glucopyranuronic acid is a central molecule in the Phase II metabolic process known as glucuronidation. nih.gov In this pathway, UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to a wide variety of xenobiotics and endogenous compounds. nih.gov This process increases the water solubility of the target molecules, facilitating their excretion from the body via urine or bile. nih.gov

A clinical study has investigated the efficacy of a combination therapy that includes betaine (B1666868) glucuronate and diethanolamine glucuronate for the treatment of non-alcoholic steatohepatitis. nih.gov The positive results of this study suggest that diethanolamine glucuronate is biologically active and likely undergoes metabolic processing, though the specific transformation routes were not detailed in the study.

| Component | Metabolic Pathway | Key Findings |

| Diethanolamine (DEA) | O-phosphorylation, N-methylation, Incorporation into phospholipids | Forms aberrant phospholipids; bioaccumulates in liver and kidney; excreted mainly unchanged in urine. nih.govnih.gov |

| Beta-D-glucopyranuronic acid | Glucuronidation | Key substrate for UGTs in Phase II detoxification, increasing water solubility of xenobiotics for excretion. nih.gov |

Identification of Metabolic Transformation Routes

Catabolic Processes and Intermediate Metabolite Characterization

The catabolism of Diuron in various biological systems, from microorganisms to mammals, proceeds through a series of well-characterized enzymatic reactions. The primary degradation pathway involves the transformation of the dimethylurea side chain and subsequent cleavage of the aromatic ring. nih.gov

The initial and most documented catabolic step is a sequential N-demethylation of the urea (B33335) group. nih.gov This process results in the formation of two primary intermediate metabolites. The first demethylation yields 1-(3,4-dichlorophenyl)-3-methylurea (B119341) (DCPMU), which is then further demethylated to form 1-(3,4-dichlorophenyl)urea (B109879) (DCPU). nih.govunesp.br

Following demethylation, or in some organisms occurring directly, is the hydrolysis of the amide bond. researchgate.net This crucial step is considered key to the mineralization of Diuron and results in the formation of the metabolite 3,4-dichloroaniline (B118046) (3,4-DCA). nih.govnih.govresearchgate.net The accumulation of 3,4-DCA is frequently observed in biotic degradation studies. nih.gov

Further catabolism of 3,4-DCA can occur through pathways involving dehalogenation, deamination, and oxidative ring opening. researchgate.net In some bacteria, these steps lead to the formation of compounds like cis,cis-muconic acid, which can then be funneled into central metabolic pathways. researchgate.netresearchgate.net

| Compound Name | Abbreviation | Role in Pathway |

| 3-(3,4-dichlorophenyl)-1,1-dimethylurea | Diuron | Parent Compound |

| 1-(3,4-dichlorophenyl)-3-methylurea | DCPMU | First N-demethylation product |

| 1-(3,4-dichlorophenyl)urea | DCPU | Second N-demethylation product |

| 3,4-dichloroaniline | 3,4-DCA | Amide bond hydrolysis product |

| cis,cis-muconic acid | - | Ring cleavage product |

Anabolic Processes and Biosynthetic Contributions

Current research indicates that Diuron and its primary metabolites function as xenobiotics that are targeted for detoxification and catabolism rather than serving as substrates for anabolic pathways. There is no significant evidence to suggest that these compounds are incorporated into biosynthetic processes to build larger, complex molecules within organisms.

Instead, the interaction of Diuron with anabolic processes is primarily inhibitory. In studies using isolated perfused rat liver, Diuron was shown to inhibit gluconeogenesis, an essential anabolic pathway for glucose synthesis that is dependent on mitochondrial ATP. nih.gov This effect is a secondary consequence of Diuron's impact on cellular energy metabolism, not a direct contribution to biosynthesis.

Amphibolic Pathway Interconnections

Diuron's metabolism and its physiological effects demonstrate clear interconnections with core amphibolic pathways, which are central to both catabolism and anabolism.

A direct link is established through the breakdown of its aromatic ring. Advanced degradation of the metabolite 3,4-DCA can lead to intermediates such as cis,cis-muconic acid, which can subsequently enter the tricarboxylic acid (TCA) cycle. researchgate.netresearchgate.net The TCA cycle is a quintessential amphibolic pathway, providing precursors for biosynthesis (anabolism) while also being central to cellular respiration (catabolism).

An indirect but significant interconnection involves cellular energy regulation. By inhibiting mitochondrial ATP generation in animal cells, Diuron triggers a compensatory stimulation of glycolysis and fructolysis. nih.gov Glycolysis is a key amphibolic pathway, and its upregulation in response to Diuron exposure highlights a metabolic shift to maintain energy homeostasis, demonstrating a clear interconnection between the xenobiotic's effects and central metabolic regulation. nih.gov

Enzymatic Reaction Kinetics and Mechanistic Studies

The biotransformation of Diuron is catalyzed by a diverse range of enzymes whose kinetics and mechanisms have been subjects of study. Many of the enzymatic processes involved include demethylation, hydrolysis, oxidation, and dechlorination. nih.gov

In mammals, the initial N-demethylation steps are primarily carried out by cytochrome P450 (P450) enzymes located in the hepatic microsomes. sci-hub.se Kinetic studies have been performed to measure the parameters of these reactions, confirming the role of specific P450 isoforms in Diuron metabolism. sci-hub.se

In microorganisms, the hydrolysis of the amide bond is a critical step. Amidohydrolases, such as PuhA and PuhB, have been identified as key enzymes that convert Diuron to 3,4-DCA. nih.govasm.org Kinetic analyses of these enzymes have been conducted to understand their substrate specificity and catalytic efficiency. asm.org Other enzymes implicated in the degradation of Diuron and its metabolites in various microbes include hydrolases, dioxygenases, laccases, and peroxidases. nih.gov For instance, the white-rot fungus Phanerochaete chrysosporium utilizes both ligninolytic enzymes and cytochrome P450 for degradation. nih.gov

| Enzyme Class / Specific Enzyme | Reaction Catalyzed | Biological System |

| Cytochrome P450 (P450) | N-demethylation | Mammals, Fungi |

| Amidohydrolases (e.g., PuhB) | Amide bond hydrolysis | Bacteria |

| Dioxygenases | Ring cleavage | Bacteria |

| Ligninolytic Enzymes (Laccases, Peroxidases) | Oxidation | Fungi |

| Glutathione (B108866) S-transferase (GST) | Detoxification/Conjugation | Fish |

Metabolic Flux Analysis in Model Biological Systems

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of reactions throughout a metabolic network, providing an integrated view of cellular phenotype. researchgate.net While specific isotope-assisted MFA studies focused solely on Diuron are not widely documented in available literature, related metabolomics research provides insight into the significant metabolic reprogramming it causes, which is a prerequisite for changes in flux.

For example, metabolomics analysis of the bacterium Achromobacter xylosoxidans SL-6 exposed to Diuron revealed that central metabolic pathways were reprogrammed. researchgate.net Specifically, alterations were observed in the tricarboxylic acid (TCA) cycle and glutathione metabolism. researchgate.net

An MFA study in such a system would typically involve introducing a stable isotope-labeled substrate, such as ¹³C-glucose, and tracking the incorporation of the label into downstream metabolites. By analyzing the mass isotopomer distribution of key intermediates in pathways like glycolysis and the TCA cycle, it would be possible to precisely quantify the shift in carbon flux resulting from Diuron exposure. Such an analysis could confirm and quantify the compensatory increase in glycolytic flux observed in rat liver studies and detail the precise changes in the TCA cycle suggested by metabolomics data. researchgate.netnih.gov

Modulatory Effects on Cellular Homeostasis and Signaling Networks

Impact on Cellular Energetics and ATP Production

Diuron has a profound and well-documented impact on cellular energetics by directly targeting the primary mechanisms of ATP production. Its mode of action differs between photosynthetic and non-photosynthetic organisms, but in both cases, it leads to a disruption of energy homeostasis.

In plants, algae, and cyanobacteria, Diuron functions as a potent inhibitor of Photosystem II (PSII). chemicalwarehouse.com It binds to the D1 protein of the PSII complex, blocking the electron transport chain. chemicalwarehouse.com This blockage prevents the light-dependent reactions of photosynthesis, thereby inhibiting the photochemical production of ATP and the generation of oxygen. cambridge.orgnih.gov

In non-photosynthetic systems, such as mammalian cells, Diuron impairs mitochondrial function. Studies on isolated rat liver have demonstrated that Diuron inhibits the mitochondrial respiratory chain, leading to a significant reduction in ATP generation. nih.gov This results in a diminished cellular ATP content, which compromises energy-dependent functions. nih.gov As a compensatory response to the inhibited mitochondrial ATP supply, cells upregulate anaerobic energy production pathways like glycolysis. nih.gov This metabolic shift can lead to secondary effects such as excess lactate (B86563) production. nih.gov

| Metabolic Process | Organism Type | Effect of Diuron | Consequence on ATP |

| Photosynthesis (PSII) | Plants, Algae | Inhibition of electron transport | Decreased photochemical ATP production |

| Mitochondrial Respiration | Animals, Fungi | Inhibition of respiratory chain | Decreased oxidative ATP production |

| Glycolysis | Animals | Upregulation (compensatory) | Increased substrate-level ATP production |

| Gluconeogenesis | Animals | Inhibition (ATP-dependent) | N/A (process is inhibited) |

In-depth Analysis of Compound Einecs 302-012-4 Reveals a Gap in Current Biochemical Research

Initial investigations to profile the biochemical interactions and potential applications of the chemical compound this compound have uncovered a significant lack of available scientific data. Despite a comprehensive search of chemical databases and scientific literature, no specific research exists on the interaction of this compound with intracellular signaling cascades, its influence on redox homeostasis, or its potential use in advanced biological systems research, such as targeted delivery systems or bioconjugation strategies.

The compound identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 302-012-4 is chemically known as "Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, salt with 2-(2-ethoxyethoxy)acetic acid (1:1)". Its corresponding Chemical Abstracts Service (CAS) number is 94088-15-0. While its chemical identity is established, its biological activity and interactions at a cellular and molecular level remain uncharacterized in the public scientific domain.

This absence of data precludes a detailed discussion of the compound's potential effects on key cellular processes. The planned exploration into its role in perturbing intracellular signaling cascades—the complex pathways that govern cellular responses to external stimuli—cannot be undertaken without foundational research. Similarly, its interactions with redox homeostasis, the delicate balance of reactive oxygen species and antioxidants that is crucial for cellular health, are entirely unknown.

Furthermore, the conceptual frameworks for its application in advanced biological research, including its potential as a component in targeted drug delivery systems or its utility in bioconjugation strategies, are purely speculative without any empirical evidence. Targeted delivery systems rely on the specific biochemical properties of a compound to direct therapeutic agents to specific cells or tissues, while bioconjugation involves the chemical linking of molecules to alter their function. Without understanding the fundamental biochemistry of this compound, its suitability for these applications cannot be assessed.

Advanced Analytical and Computational Methodologies for Einecs 302 012 4 Research

High-Resolution Spectroscopic Techniques for Molecular Characterization

High-resolution spectroscopy is fundamental to elucidating the structural and electronic properties of Propetamphos. These techniques provide detailed information on the molecular level, enabling precise characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. eurl-pesticides.euplu.mx It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H-NMR) and carbon (¹³C-NMR), allowing for the unambiguous elucidation of molecular structure and conformation.

In the context of pesticide chemistry, NMR is used for both qualitative structural confirmation and quantitative analysis (qNMR). eurl-pesticides.euplu.mx For Propetamphos, ¹H-NMR and ³¹P-NMR would be particularly informative. ¹H-NMR spectra would reveal signals corresponding to the various proton environments within the molecule, such as the methylethyl, ethylamino, and isopropoxy groups. The chemical shifts, signal splitting patterns (multiplicity), and integration values of these signals allow for a complete assignment of the proton skeleton. ³¹P-NMR, specific to the phosphorus nucleus, would provide a characteristic signal confirming the organophosphate core of the molecule. While specific spectral data for Propetamphos is not detailed in the provided search results, the general application of NMR allows for the verification of its synthesis and the assessment of the purity of standards. eurl-pesticides.eu

Mass spectrometry (MS) is an indispensable tool for identifying and structurally elucidating the metabolites and degradation products of Propetamphos. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. When coupled with fragmentation techniques (MS/MS), it can reveal the structure of the parent molecule and its transformation products. semanticscholar.org

Research has focused on identifying key transformation products of Propetamphos in biological and environmental systems:

Metabolites: A significant urinary exposure marker for Propetamphos is methylethylphosphoramidothioate (MEPT). jst.go.jpresearchgate.net Biomonitoring studies utilize MS, often coupled with gas chromatography (GC-MS), to detect and quantify MEPT in urine samples, providing a measure of human exposure. jst.go.jpresearchgate.net

Degradation Products: In hydrolysis studies, isopropyl acetoacetate has been identified as an intermediate degradation product of Propetamphos. epa.gov This product further degrades into simpler compounds like isopropanol, acetone, and carbon dioxide. epa.gov Identifying such products is crucial for understanding the environmental fate and persistence of the parent compound.

High-resolution mass spectrometry (HRMS) is particularly valuable in this context, as it provides highly accurate mass measurements that facilitate the determination of elemental formulas for unknown metabolites and degradants. nih.gov

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrations of covalent bonds within a molecule. mdpi.comamericanpharmaceuticalreview.com These techniques are highly effective for identifying the functional groups present in a compound.

For Propetamphos, FTIR and Raman spectra would exhibit characteristic absorption or scattering bands corresponding to its specific functional groups:

P=S (Thiophosphoryl) and P-O-C (Phosphoester) bonds: These groups, central to the organophosphate structure, would show distinct vibrational modes.

C=O (Carbonyl) group: The ester functionality would produce a strong, characteristic stretching vibration in the IR spectrum. mdpi.com

N-H (Amine) group: The ethylamino substituent would display N-H stretching and bending vibrations.

C-H bonds: Vibrations from the various alkyl groups (methyl, ethyl, isopropyl) would be present throughout the spectra.

By comparing the experimental spectra of a sample to a reference spectrum of pure Propetamphos, these techniques can be used for compound identification and quality control. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. github.iorsc.orglibretexts.org This technique is particularly useful for quantitative analysis of compounds containing chromophores—parts of a molecule that absorb light.

The Propetamphos molecule, with its conjugated system involving the C=C double bond and the C=O group, is expected to absorb in the UV region. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, making UV-Vis spectroscopy a straightforward method for quantification. rsc.org The U.S. Environmental Protection Agency (EPA) requires UV/Vis absorption data for pesticide registration. epa.gov This information is used to determine if the compound is susceptible to decomposition under UV and visible light and can help in developing analytical methods, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. epa.gov

Chromatographic Separations for Isolation and Purity Assessment

Chromatography is a set of laboratory techniques used for the separation of mixtures. It is essential for isolating Propetamphos from complex matrices and for assessing its purity.

Gas chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds like Propetamphos. In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase in the column and the mobile gas phase.

GC is widely used for the analysis of Propetamphos in various samples:

Environmental Monitoring: The Occupational Safety and Health Administration (OSHA) has a partially validated method for collecting Propetamphos from the air on glass fiber filters, followed by extraction with toluene and analysis by GC with an electron capture detector (ECD). osha.gov

Biological Monitoring: GC coupled with mass spectrometry (GC-MS) is the premier technique for identifying and quantifying Propetamphos and its metabolites. nih.gov For instance, the urinary metabolite MEPT is derivatized with pentafluorobenzyl bromide (PFBBr) and then analyzed by GC-MS. jst.go.jpresearchgate.net This coupling provides both the retention time from the GC for identification and the mass spectrum from the MS for confirmation and structural information. osha.gov

The table below summarizes typical parameters for the GC-MS analysis of a Propetamphos metabolite.

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | jst.go.jpresearchgate.net |

| Analyte | Methylethylphosphoramidothioate (MEPT), a metabolite of Propetamphos | jst.go.jpresearchgate.net |

| Derivatization Agent | Pentafluorobenzyl bromide (PFBBr) | jst.go.jpresearchgate.net |

| Internal Standard | Dibutyl phosphate | jst.go.jp |

| Limit of Detection (LOD) | 10 µg/L in urine | jst.go.jpresearchgate.net |

| Within-run Precision | 17.5% to 19.4% | jst.go.jpresearchgate.net |

| Between-run Precision | 10.4% to 18.1% | jst.go.jpresearchgate.net |

The following table presents data from a study on the detection of the Propetamphos metabolite MEPT in different populations.

| Population Group | Detection Rate of MEPT (%) | Concentration Range (µg/L) | Reference |

|---|---|---|---|

| Propetamphos Sprayers | 26.7 | <LOD–22.3 | researchgate.net |

| Non-Propetamphos Sprayers | 6.7 | <LOD–21.9 | researchgate.net |

| Control Subjects | 2.5 | <LOD–13.8 | researchgate.net |

Liquid Chromatography (LC) and Coupled Techniques (LC-MS)

Liquid chromatography (LC), particularly when coupled with mass spectrometry (MS), stands as a cornerstone for the analysis of Quizalofop-p-tefuryl and its related compounds in various matrices. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) offer robust separation capabilities, while mass spectrometry provides sensitive and selective detection.

Comprehensive degradation studies of Quizalofop-p-tefuryl in soil and water have been conducted using UHPLC coupled to high-resolution Orbitrap mass spectrometry (UHPLC-Orbitrap-MS). nih.govresearchgate.netresearchgate.net These studies allow for the monitoring of the parent compound and the identification and quantification of its primary metabolites, such as Quizalofop-p, (R)-2-(4-hydroxyphenoxy)propionic acid (PPA), 6-chloroquinoxalin-2-ol (CHQ), and dihydroxychloroquinoxalin (CHHQ). nih.govresearchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure is commonly employed for sample preparation from complex matrices like soil. nih.govresearchgate.net

LC coupled with tandem mass spectrometry (LC-MS/MS) is instrumental for achieving high sensitivity and specificity. lcms.cz Analysis is typically performed in multiple reaction monitoring (MRM) mode, which enhances quantification by monitoring specific precursor-to-product ion transitions. mhlw.go.jp For Quizalofop-p-tefuryl, positive electrospray ionization (ESI) is effective, with specific mass transitions identified for precise detection. mhlw.go.jp Furthermore, LC-MS/MS has been utilized for chiral separation, revealing that in samples containing Quizalofop-p-tefuryl, there can be contributions from both the active R enantiomer and the less active S enantiomer of its acid metabolite. nih.govresearchgate.net

Table 1: Exemplary LC-MS/MS Parameters for Quizalofop-p-tefuryl Analysis This table is interactive. Click on headers to sort.

| Parameter | Value/Setting | Source |

|---|---|---|

| Chromatography | UHPLC | nih.gov |

| Column | Reversed-Phase C18 | mdpi.com |

| Ionization Mode | ESI Positive (+) | lcms.czmhlw.go.jp |

| Precursor Ion (m/z) | 429 | mhlw.go.jp |

| Product Ions (m/z) | 299, 85 | mhlw.go.jp |

| Expected Retention Time | 1.36 min | mhlw.go.jp |

Supercritical Fluid Chromatography (SFC) Methodologies

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to LC for pesticide analysis. americanpharmaceuticalreview.comceon.rs This technique primarily uses supercritical carbon dioxide as the mobile phase, which offers benefits such as lower viscosity and higher diffusivity compared to liquid mobile phases. twistingmemoirs.com These properties allow for faster separations and reduced consumption of organic solvents. chromatographytoday.comlu.se

While specific applications of SFC for Quizalofop-p-tefuryl are not extensively documented, the methodology's success with multi-residue pesticide analysis demonstrates its high potential for this compound class. nih.goveurl-pesticides.eu SFC coupled with mass spectrometry (SFC-MS/MS) has been shown to offer distinct advantages over LC-MS/MS in certain applications. nih.govnih.gov Key benefits include reduced matrix effects, especially in complex samples like onion and leek, and potentially higher sensitivity for specific chemical classes like triazoles. eurl-pesticides.eunih.gov The nearly 100% organic modifier composition that reaches the ESI source in SFC can lead to higher ionization efficiency compared to the high water content often present in reversed-phase LC mobile phases. chromatographytoday.comnih.gov

Moreover, SFC is a leading technique for chiral separations, which is highly relevant for aryloxyphenoxypropionate herbicides that possess a chiral center. americanpharmaceuticalreview.comrsc.org Studies have successfully employed SFC to resolve enantiomers of ten different arylphenoxypropionate herbicides, showcasing the technique's superior chiral recognition capabilities with appropriate stationary phases. rsc.org

Table 2: General Comparison of SFC-MS/MS and LC-MS/MS for Pesticide Analysis This table is interactive. Click on headers to sort.

| Feature | Supercritical Fluid Chromatography (SFC) | Liquid Chromatography (LC) | Source |

|---|---|---|---|

| Primary Mobile Phase | Supercritical CO₂ | Water, Acetonitrile (B52724), Methanol | twistingmemoirs.com |

| Analysis Time | Generally shorter (e.g., 7 min) | Generally longer (e.g., 11 min) | lu.se |

| Solvent Consumption | Significantly lower | Higher | chromatographytoday.comlu.se |

| Matrix Effects | Reduced in complex matrices | Can be significant | nih.govnih.gov |

| Sensitivity | Often higher, especially for certain compound classes | Method- and compound-dependent | chromatographytoday.comeurl-pesticides.eu |

| Chiral Separations | Highly effective and efficient | Possible, but often less efficient | americanpharmaceuticalreview.comrsc.org |

Computational Chemistry and In Silico Modeling Approaches

Computational chemistry and in silico modeling provide invaluable tools for investigating the properties and interactions of Quizalofop-p-tefuryl at a molecular level, complementing experimental research by offering predictive insights.

Molecular Dynamics Simulations for Ligand-Receptor Interactions and Conformational Analysis

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules, providing a detailed view of how herbicides like Quizalofop-p-tefuryl interact with their biological targets. For the aryloxyphenoxypropionate (APP) class, MD simulations, often combined with homology modeling and molecular docking, have been used to study interactions with the carboxyl-transferase (CT) domain of the ACCase enzyme. nih.govacs.org These studies have elucidated key ligand-receptor interactions, such as the formation of hydrogen bonds with the Ser-698 residue and pi-pi stacking interactions with Tyr-728, which are crucial for binding and inhibitory activity. nih.gov

MD simulations have also been instrumental in understanding the molecular basis of herbicide resistance. nih.govacs.org By modeling both sensitive and resistant forms of the ACCase enzyme, researchers have identified how specific mutations, such as an isoleucine to leucine substitution, can alter the conformation of the enzyme's dimeric interface, thereby reducing the binding affinity of the herbicide. nih.gov In other studies, MD simulations have explored the "off-target" interactions of APP herbicides, such as their binding to the zebrafish estrogen receptor α, revealing that van der Waals and electrostatic forces are the primary drivers for such interactions. nih.gov

Table 3: Summary of Findings from Molecular Simulation Studies of APP Herbicides This table is interactive. Click on headers to sort.

| Target Receptor | Key Findings | Computational Methods Used | Source |

|---|---|---|---|

| ACCase (sensitive vs. resistant) | Identified key binding residues (Ser-698, Tyr-728). Showed that resistance-conferring mutations alter the enzyme's dimeric interface. | Homology Modeling, Molecular Docking, MD Simulations | nih.govacs.org |

| Zebrafish Estrogen Receptor α | Determined that van der Waals and electrostatic forces are the main drivers for binding. | Homology Modeling, Molecular Docking, MD Simulations | nih.gov |

Quantum Chemical Calculations for Reactivity Prediction and Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for predicting the reactivity of molecules and elucidating potential reaction mechanisms, such as environmental degradation pathways. rsc.orgnih.gov These methods can calculate electronic properties, determine the stability of intermediates and transition states, and compute the energy barriers associated with different reaction pathways. worldscientific.com

For instance, DFT studies on other herbicides have been used to investigate their degradation mechanisms initiated by hydroxyl radicals (•OH), a common reactive species in the environment. nih.gov Such calculations can identify the most likely sites of attack on the molecule and determine which degradation pathway is the most energetically favorable. nih.gov By applying these principles to Quizalofop-p-tefuryl, researchers could predict its susceptibility to hydrolysis, photolysis, and microbial degradation. DFT can help elucidate the cleavage of C-P or C-N bonds, which determines the composition of degradation products. rsc.orgnih.gov This information is critical for understanding the persistence and transformation of the herbicide in the environment. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. wikipedia.org These models are built by calculating a set of numerical parameters, known as molecular descriptors, that encode structural, topological, electronic, or steric features of the molecules. nih.govresearchgate.net

For a class of herbicides like aryloxyphenoxypropionates, QSAR models can be developed to predict the herbicidal activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. mdpi.comresearchgate.net A 3D-QSAR model was successfully built to study the structure-activity relationship of novel APP derivatives, yielding a model with good predictive capability. researchgate.net Similarly, QSPR models can predict important physicochemical properties that influence environmental fate, such as the octanol-water partition coefficient (log Kₒw), soil sorption coefficient (Kₒc), and solubility. researchgate.netnih.gov The ultimate goal of these in silico models is to predict the properties of a molecule before it is synthesized, saving significant time and resources in the research and development process. mdpi.com

Table 4: Common Categories of Molecular Descriptors Used in QSAR/QSPR Modeling This table is interactive. Click on headers to sort.

| Descriptor Category | Description | Examples | Source |

|---|---|---|---|

| Constitutional (1D/2D) | Based on molecular formula and connectivity. | Molecular Weight, Atom Counts, Bond Counts | nih.gov |

| Topological (2D) | Describe molecular branching and shape based on the 2D graph. | Wiener Index, Kier & Hall Connectivity Indices | researchgate.net |

| Geometrical (3D) | Describe the 3D size and shape of the molecule. | Molecular Surface Area, Molecular Volume | nih.gov |

| Quantum Chemical | Derived from quantum mechanical calculations. | HOMO/LUMO Energies, Dipole Moment, Partial Charges | tandfonline.com |

| Physicochemical | Based on empirical or calculated physicochemical properties. | log Kₒw, Molar Refractivity | wikipedia.org |

Predictive Modeling of Environmental Fate and Transport

Predictive environmental fate models are computer simulations used to estimate the transport, transformation, and distribution of chemicals like Quizalofop-p-tefuryl after their release into the environment. wiley.com These models integrate data on the chemical's properties (e.g., degradation rates, sorption coefficients), application details, and specific environmental characteristics (e.g., soil type, weather conditions) to predict concentrations in soil, water, and air over time. battelle.orgrsc.org

For pesticides, models such as the Pesticide Leaching Model (PELMO) and the Pesticide Root Zone Model (PRZM) are used in regulatory risk assessments to estimate the potential for leaching into groundwater. frontiersin.org These models are crucial for understanding how the compound and its transformation products move through the soil profile. researchgate.netresearchgate.net The behavior of these models is highly dependent on input parameters like the soil organic carbon-water partitioning coefficient (Koc), which can be predicted using QSPR models. battelle.org The incomplete degradation of pesticides can lead to transformation products that may be more mobile and stable, making it essential for fate models to incorporate these transformation processes. researchgate.net By simulating various scenarios, these models help in assessing the environmental risk and establishing guidelines for safe use. wiley.combattelle.org

We are sorry, but we were unable to find any information about a chemical compound with the Einecs number "302-012-4". This suggests that the provided number may be incorrect or not publicly listed. Without a valid chemical identity, it is not possible to generate a scientifically accurate article on its properties and biological interactions as requested.

Please verify the Einecs number and provide a valid identifier for the chemical compound you are interested in. Once a valid compound is identified, we will be able to proceed with generating the requested article.

Regulatory Science and Risk Governance Frameworks for Chemical Research

Scientific Principles Underpinning REACH Regulation Compliance

The REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is founded on the principle that industry is responsible for managing the risks that chemicals may pose to human health and the environment. foodpackagingforum.org For a substance like Einecs 302-012-4, compliance with REACH is a multifaceted process guided by key scientific principles.

A fundamental principle is "no data, no market," which mandates that manufacturers and importers of substances in quantities of one tonne or more per year must register them with the European Chemicals Agency (ECHA). This registration involves submitting a technical dossier containing information on the substance's properties, uses, and safe handling. sigmaaldrich.com For substances like this compound, which was pre-registered, this indicates an intention by at least one company in the European Economic Area (EEA) to register it. europa.eu

The "one substance, one registration" principle is another cornerstone of REACH, requiring all registrants of the same substance to submit their registration jointly. molybdenumconsortium.org This necessitates data sharing among companies to avoid redundant testing, especially on vertebrate animals, and to reduce costs. foodpackagingforum.org The identity of a substance under REACH is determined not just by its EINECS number but by its chemical composition, including the identity and content of each constituent. molybdenumconsortium.org Therefore, for this compound, a clear identification of its two components, β-D-glucopyranuronic acid and 2,2'-iminodiethanol, is crucial.

The hazard and risk assessment of chemicals is based on a weight-of-evidence approach. This involves evaluating all available information, including data from testing, (Quantitative) Structure-Activity Relationships ((Q)SARs), and read-across from similar substances, to determine the potential hazards and risks. bmuv.de

Methodological Approaches for Regulatory Scientific Data Generation and Submission

The generation and submission of scientific data for a substance like this compound under REACH follow standardized and prescribed methodologies to ensure consistency and quality. The specific information requirements are dependent on the tonnage band in which the substance is manufactured or imported.

Data Generation:

Physicochemical Properties: Standardized test methods, often from the OECD Guidelines for the Testing of Chemicals, are used to determine properties such as melting point, boiling point, water solubility, and partition coefficient. europa.eu

Toxicological Information: This includes studies on acute toxicity, skin and eye irritation, sensitization, repeated dose toxicity, mutagenicity, carcinogenicity, and reproductive toxicity. europa.eu For instance, 2,2'-iminodiethanol has been shown to be a skin and severe eye irritant. carlroth.com

Ecotoxicological Information: Data on the substance's effects on aquatic and terrestrial organisms are required. This includes short-term and long-term toxicity tests on fish, aquatic invertebrates, and algae. europa.eueuropa.eu For example, 2,2'-iminodiethanol is classified as harmful to aquatic life with long-lasting effects. sigmaaldrich.com

Data Submission:

The collected data is compiled into a technical dossier using the IUCLID (International Uniform Chemical Information Database) software and submitted to ECHA. bmuv.de The dossier must include robust study summaries and, where required, a Chemical Safety Report (CSR) that documents the chemical safety assessment. cirs-reach.com The CSR details the operational conditions and risk management measures to ensure the safe use of the substance throughout its lifecycle.

Interactive Data Table: Physicochemical Properties of the Components of this compound

| Property | β-D-glucopyranuronic acid | 2,2'-iminodiethanol |

| Molecular Formula | C6H10O7 | C4H11NO2 |

| Molecular Weight | 194.14 g/mol | 105.14 g/mol |

| Melting Point | 165 °C | 28 °C |

| Boiling Point | Decomposes | 270 °C |

| Water Solubility | 485 mg/mL | Miscible |

| LogP | -2.57 | -1.43 |

Frameworks for Environmental Risk Assessment in Regulatory Contexts

The environmental risk assessment (ERA) of a chemical substance is a systematic process to evaluate the potential adverse effects it may have on the environment. For this compound, the ERA would be conducted within the framework established by REACH and other relevant regulations. chemos.de

The ERA process generally involves four key steps:

Hazard Identification: This step involves identifying the intrinsic hazardous properties of the substance. For the components of this compound, this would include the aquatic toxicity of 2,2'-iminodiethanol. mst.dk

Hazard Characterisation (Dose-Response Assessment): This step determines the relationship between the level of exposure and the incidence and severity of an adverse effect. This leads to the derivation of a Predicted No-Effect Concentration (PNEC), which is the concentration below which adverse effects in the environment are not expected to occur. bluefrogscientific.com

Exposure Assessment: This involves estimating the concentrations of the substance that are likely to be found in the environment (Predicted Environmental Concentration or PEC). This assessment considers the entire life cycle of the substance, including production, use, and disposal. bluefrogscientific.com The environmental fate and behavior of the substance, such as its biodegradability and potential for bioaccumulation, are crucial in this step. bluefrogscientific.comitrcweb.org 2,2'-iminodiethanol, for instance, is readily biodegradable, which would be a key consideration. mst.dk

Risk Characterisation: In this final step, the PEC is compared to the PNEC. The PEC/PNEC ratio is calculated to determine if there is a potential risk. A ratio below 1 generally indicates that the risks are adequately controlled. bluefrogscientific.com

For substances classified as Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB), a qualitative assessment is performed instead of deriving a PNEC. According to available assessments, 2,2'-iminodiethanol is not considered to be a PBT or vPvB substance. carlroth.com

Role of Academic Research in Informing Chemical Policy Development

Academic research plays a critical, albeit often indirect, role in informing the development and implementation of chemical policies like REACH. While no specific academic research was found for the compound this compound itself, the broader contributions of academia are significant.

Development of New Methodologies: Academic institutions are at the forefront of developing new and improved methods for toxicity testing, exposure modeling, and risk assessment. This includes the development of alternative methods to animal testing, such as in vitro assays and computational models ((Q)SARs), which are strongly encouraged under REACH. foodpackagingforum.org

Fundamental Mechanistic Research: University-led research often investigates the fundamental mechanisms by which chemicals exert toxic effects. This knowledge can help in predicting the toxicity of new or untested chemicals and in developing more targeted and relevant testing strategies. db-thueringen.de

Independent Data and Analysis: Academic research can provide independent data and analysis on the properties and risks of chemicals, which can be used to scrutinize and complement industry-provided data. This is particularly important for substances with limited publicly available information.

Training of Experts: Universities train the next generation of toxicologists, ecotoxicologists, and regulatory scientists who will work in industry, government, and academia to implement and further develop chemical safety regulations.

Data Sharing and Open Science Practices in Regulatory Science

Data sharing and open science are becoming increasingly important in regulatory science to enhance transparency, improve the efficiency of risk assessments, and build public trust.

Data Sharing under REACH:

REACH mandates data sharing among registrants of the same substance to avoid duplication of studies, particularly those involving vertebrate animals. molybdenumconsortium.org Registrants are required to form a Substance Information Exchange Forum (SIEF) to facilitate the exchange of data and agree on the classification and labeling of the substance. molybdenumconsortium.org In 2016, the European Commission adopted an implementing regulation to further clarify the principles of 'fair, transparent and non-discriminatory' data sharing. molybdenumconsortium.org

Open Science Initiatives:

There is a broader movement towards making scientific data more findable, accessible, interoperable, and reusable (FAIR principles). The European Commission has launched initiatives to create a common data platform for chemicals, which will improve access to chemical data for safety assessments. foodpackagingforum.orgeuropa.eueuropa.euchemlinked.com.cn This platform aims to consolidate data from various sources, including regulatory submissions, monitoring studies, and scientific literature, making it more readily available to authorities, scientists, and the public. europa.eu

These open science practices can accelerate the risk assessment process and support the "one substance, one assessment" goal of the EU's Chemicals Strategy for Sustainability. foodpackagingforum.org For a substance like this compound, where publicly available data is limited, such open data platforms could provide a valuable resource for future assessments.

Future Research Trajectories and Interdisciplinary Outlook

Development of Novel Analytical Tools for Trace Analysis in Complex Matrices

The accurate detection of Flurtamone (B1673484) and its enantiomers in diverse environmental and food samples is critical for risk assessment. researchgate.netx-mol.com Recent advancements in analytical chemistry have led to the development of highly sensitive methods for trace analysis.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a robust technique for the separation and quantification of Flurtamone enantiomers. acs.org Specifically, the use of chiral columns, such as Chiralpak IG-3, within an HPLC-MS/MS system allows for the distinct separation of R- and S-flurtamone. acs.org The optimization of mobile phases, for instance, a mixture of acetonitrile (B52724) and aqueous formic acid, is crucial for achieving clear separation and accurate quantification. acs.org

Further refinements include the use of ultra-high-performance liquid chromatography (UHPLC-MS/MS) combined with modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods. researchgate.netresearchgate.net This approach has been successfully applied to detect Flurtamone enantiomers in complex matrices like soil and various agricultural products, including wheat, maize, and soybeans. researchgate.netx-mol.com The Box-Behnken design, a response surface methodology, has been employed to optimize the separation parameters, enhancing the resolution of the enantiomers. researchgate.netx-mol.com

These advanced analytical methods provide reliable and sensitive detection, which is essential for monitoring Flurtamone residues in the environment and ensuring food safety. researchgate.net

Table 1: Advanced Analytical Methods for Flurtamone Detection

| Analytical Technique | Matrix | Key Features | Limit of Quantification (LOQ) |

|---|---|---|---|

| HPLC-MS/MS with Chiral Column | Food and Environmental Matrices | Enantiomeric separation and quantification. acs.org | Not specified |

| UHPLC-MS/MS with QuEChERS | Soil, Wheat, Maize, Sorghum, Soybeans, Pea | Optimized enantioseparation using Box-Behnken design. researchgate.netx-mol.com | 0.005 mg/kg |

| LC-MS/MS | Soil, Water, Air, Blood Plasma | Monitoring of residues in various environmental and biological samples. nih.gov | 5 µg/kg (soil), 0.05 µg/L (water), 0.6 µg/m³ (air), 0.05 mg/L (blood plasma) |

Advanced Biotechnological Approaches for Bioremediation and Environmental Mitigation

Bioremediation offers an environmentally friendly and cost-effective alternative to conventional methods for cleaning up pollutants. nih.gov For compounds like Flurtamone, which contains fluorine, biotechnological approaches involving microorganisms and plants are being explored to mitigate its environmental impact. nih.govbioline.org.br